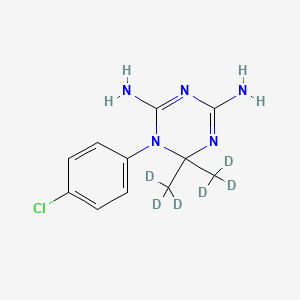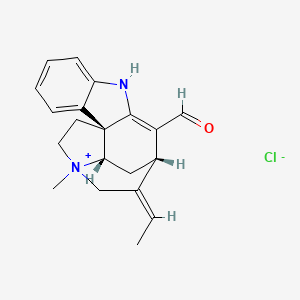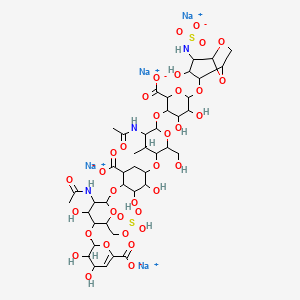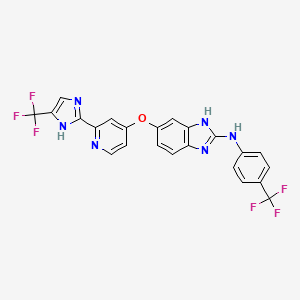
Cycloguanil D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloguanil D6 is the deuterium labeled Cycloguanil, which is a dihydrofolate reductase inhibitor.
Aplicaciones Científicas De Investigación
Trypanosoma Brucei Inhibition : Cycloguanil is known as a dihydrofolate-reductase (DHFR) inhibitor. Recent research has demonstrated its effectiveness as an inhibitor of Trypanosoma brucei PTR1, a crucial enzyme in trypanosomatid parasites. This finding is pivotal for the development of treatments for human African trypanosomiasis, proposing cycloguanil derivatives as potential dual PTR and DHFR inhibitors (Landi et al., 2019).
Resistance Mechanisms in Malaria : Cycloguanil targets the DHFR-thymidylate synthase gene in Plasmodium falciparum. Studies have identified specific amino acid changes in this gene that contribute to cycloguanil resistance, offering insights into the mechanisms of drug resistance in malaria (Foote, Galatis, & Cowman, 1990).
Anti-Cancer Potential : Cycloguanil has been investigated for its potential anti-cancer activity. As a potent inhibitor of human DHFR, cycloguanil and its analogues have shown promise in in vitro studies against cancer cells, disrupting folate metabolism and STAT3-dependent gene expression (Brown et al., 2023).
Leishmaniasis Treatment : Cycloguanil pamoate has been used in the treatment of dermal and mucocutaneous infections of Leishmania braziliensis, showing a high cure rate with minimal systemic reactions (Peña Chavarría, Kotcher, & Lizano, 1968).
Inhibitors for Mutant Strains of Malaria : Development of novel analogues of cycloguanil to target mutant strains of Plasmodium falciparum DHFR, responsible for antifolate resistance, has been researched. These compounds have shown promising inhibition capabilities against resistant malaria parasites (Kamchonwongpaisan et al., 2004).
Pharmacokinetics and Drug Interaction Studies : Studies have investigated the interaction of cycloguanil with enzymes like CYP2D6 and CYP2C19, impacting the pharmacokinetics and efficacy of the drug in humans (Matthaei et al., 2018).
Drug Resistance and Structural Insights : Research on the molecular structure and activity relationship of cycloguanil analogs against PfDHFR-TS inhibitors has provided significant insights into drug resistance in malaria. This includes studies on differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum (Peterson, Milhous, & Wellems, 1990).
Propiedades
Fórmula molecular |
C11H8D6ClN5 |
|---|---|
Peso molecular |
257.75 |
Nombre IUPAC |
1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)/i1D3,2D3 |
SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






